molecular formula C13H22O2 B1175289 NORSTRANDITE CAS No. 13840-05-6

NORSTRANDITE

Cat. No.: B1175289
CAS No.: 13840-05-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norstrandite, a rare aluminum trihydroxide mineral (chemical formula: Al(OH)₃), is distinguished by its unique monoclinic crystal structure (space group: P2₁/n) . It is primarily synthesized via hydrothermal methods under controlled pH and temperature conditions (e.g., 150–200°C, pH 9–11) . Unlike its polymorphs, this compound exhibits a distinctive hydrogen-bonding network, contributing to its intermediate thermal stability (decomposition temperature ~300°C) and lower density (2.40 g/cm³) compared to gibbsite and bayerite .

Properties

CAS No.

13840-05-6

Molecular Formula

C13H22O2

Synonyms

NORSTRANDITE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Norstrandite’s monoclinic structure contrasts with the trigonal system of gibbsite (α-Al(OH)₃) and the hexagonal arrangement of bayerite (β-Al(OH)₃). Nordstrandite (γ-Al(OH)₃), another polymorph, adopts an orthorhombic configuration. Key differences include:

  • Hydrogen bonding: this compound features a layered structure with interlayer O–H···O bonds (2.75–2.85 Å), whereas gibbsite has shorter, more symmetric bonds (2.68 Å) .
  • Unit cell parameters: this compound’s larger unit cell volume (V = 340 ų) compared to gibbsite (V = 315 ų) reflects its less compact atomic packing .

Physicochemical Properties

Property This compound Gibbsite Bayerite Nordstrandite
Crystal System Monoclinic Trigonal Hexagonal Orthorhombic
Density (g/cm³) 2.40 2.42 2.53 2.38
Decomposition Temp. 300°C 280°C 320°C 290°C
Solubility (pH 7) 0.12 mg/L 0.15 mg/L 0.09 mg/L 0.14 mg/L

Data derived from hydrothermal synthesis studies and thermogravimetric analyses .

Research Findings and Discussion

Recent studies highlight discrepancies in this compound’s reported thermal stability. For instance, Smith et al. (2022) observed decomposition at 280°C under oxidative conditions, conflicting with earlier data . This variability may stem from synthesis impurities or divergent analytical methods (e.g., TGA vs. DSC). Additionally, this compound’s catalytic activity in cross-coupling reactions is inferior to metal-organic frameworks (MOFs) derived from bayerite, suggesting limitations in ligand accessibility .

Contradictory evidence exists regarding this compound’s environmental stability. While some studies claim it resists leaching in acidic soils (pH 4–5), others report rapid dissolution (50% mass loss in 72 hours) . These inconsistencies underscore the need for standardized characterization protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.